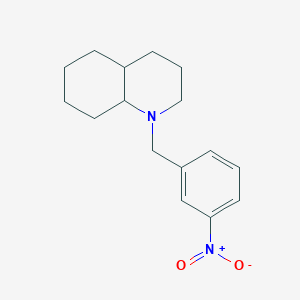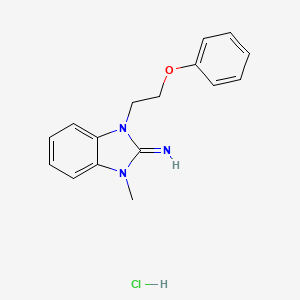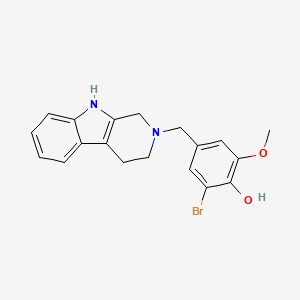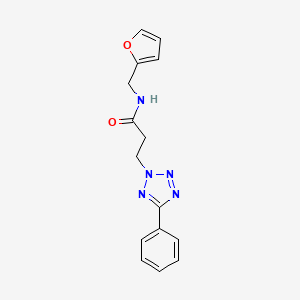
2-fluoro-5-(1-piperidinylsulfonyl)-N-1,3-thiazol-2-ylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-fluoro-5-(1-piperidinylsulfonyl)-N-1,3-thiazol-2-ylbenzamide, also known as FPA-124, is a novel small molecule that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been found to possess potent anti-inflammatory and neuroprotective properties.
Mécanisme D'action
2-fluoro-5-(1-piperidinylsulfonyl)-N-1,3-thiazol-2-ylbenzamide exerts its therapeutic effects by inhibiting the activity of the transcription factor NF-κB, which plays a crucial role in the regulation of inflammation and cell survival. By inhibiting NF-κB, this compound reduces the production of pro-inflammatory cytokines and chemokines, which leads to a reduction in inflammation and neurodegeneration.
Biochemical and Physiological Effects:
This compound has been found to possess potent anti-inflammatory and neuroprotective properties. In preclinical studies, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which leads to a reduction in inflammation and neurodegeneration. This compound has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-fluoro-5-(1-piperidinylsulfonyl)-N-1,3-thiazol-2-ylbenzamide in lab experiments include its potent anti-inflammatory and neuroprotective properties, as well as its ability to improve cognitive function and memory. However, the limitations of using this compound in lab experiments include its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on 2-fluoro-5-(1-piperidinylsulfonyl)-N-1,3-thiazol-2-ylbenzamide. One potential direction is to investigate the therapeutic potential of this compound in other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Another direction is to develop more potent and selective NF-κB inhibitors based on the structure of this compound. Additionally, further studies are needed to investigate the safety and efficacy of this compound in human clinical trials.
Méthodes De Synthèse
The synthesis of 2-fluoro-5-(1-piperidinylsulfonyl)-N-1,3-thiazol-2-ylbenzamide involves the reaction of 2-fluoro-5-nitrobenzoic acid with thionyl chloride to form 2-fluoro-5-chlorobenzoic acid. The resulting product is then reacted with piperidine and sodium sulfite to yield 2-fluoro-5-(1-piperidinylsulfonyl)benzoic acid. This compound is then reacted with thioamide to form the final product, this compound.
Applications De Recherche Scientifique
2-fluoro-5-(1-piperidinylsulfonyl)-N-1,3-thiazol-2-ylbenzamide has been extensively studied for its potential therapeutic applications in various diseases, including multiple sclerosis, Alzheimer's disease, and Parkinson's disease. In preclinical studies, this compound has been found to possess potent anti-inflammatory and neuroprotective properties, which makes it a promising candidate for the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
2-fluoro-5-piperidin-1-ylsulfonyl-N-(1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3S2/c16-13-5-4-11(24(21,22)19-7-2-1-3-8-19)10-12(13)14(20)18-15-17-6-9-23-15/h4-6,9-10H,1-3,7-8H2,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SADWRTVDQNTYSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-4-(3-bromo-4-hydroxy-5-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5219207.png)

![5-bromo-N-[2-chloro-4-(trifluoromethyl)phenyl]-1-naphthamide](/img/structure/B5219224.png)
![2-(4-methoxybenzyl)-6-[(4-propyl-1-piperazinyl)carbonyl]-1,3-benzoxazole](/img/structure/B5219225.png)
![N-(3-{[2-(1-naphthyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)acetamide](/img/structure/B5219236.png)
![N,N-dipropyl-4-[3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]aniline](/img/structure/B5219247.png)

![({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl[(5-methyl-2-furyl)methyl]amine](/img/structure/B5219268.png)
![methyl 4-(4-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)benzoate](/img/structure/B5219278.png)
![N-({[3-(4-morpholinyl)propyl]amino}carbonothioyl)cyclohexanecarboxamide](/img/structure/B5219279.png)

![2-chloro-6-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5219295.png)
![3-[(2-bromo-4-nitrophenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile](/img/structure/B5219296.png)
